

An In-depth Technical Guide to the Discovery and Development of Nicomol

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Nicomol** (CAS 27959-26-8), a niacin derivative developed for its antilipidemic properties. Marketed under the brand name Cholexamin, **Nicomol** was developed by the Japanese pharmaceutical company Kyorin and launched in 1971 as a lipid metabolism and peripheral circulation improving agent. This document details the available preclinical and clinical data, outlines its proposed mechanism of action in lipid-lowering, and provides a putative synthesis method. Experimental protocols for key assays relevant to its evaluation are also described.

Introduction

Nicomol, with the chemical name [2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate, is a niacin derivative designed to improve plasma lipid profiles. As a member of the nicotinic acid class of drugs, its primary therapeutic goal is the management of dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease. This guide synthesizes the available scientific and historical data on **Nicomol** to serve as a technical resource for professionals in drug development and cardiovascular research.



Discovery and Development

Nicomol was developed by Kyorin Pharmaceutical Co., Ltd., a Japanese company with a history of drug discovery and development. The company's historical records indicate the launch of "Cholexamin," a lipid metabolism and peripheral circulation improving agent, in 1971, which corresponds to **Nicomol**[1].

Early research in the 1970s and 1980s focused on elucidating its effects in humans. These studies provided the initial quantitative data on its efficacy in modulating plasma lipids.

Preclinical Development

Detailed public records of the comprehensive preclinical pharmacology and toxicology of **Nicomol** are not readily available. However, based on its classification as a niacin derivative, its preclinical evaluation would have likely focused on its effects on lipid metabolism in various animal models of hyperlipidemia.

Clinical Development

Early clinical investigations provided key insights into **Nicomol**'s therapeutic potential. A notable study demonstrated that a daily dose of 1,200 mg of **Nicomol** administered for one to three months resulted in a mean increase in high-density lipoprotein (HDL) cholesterol of 3 to 5 mg/dL. The same study reported a reduction in total cholesterol levels by 14 to 15 mg/dL[2][3]. Another study highlighted **Nicomol**'s ability to inhibit the rapid rise of plasma free fatty acids[4].

Table 1: Summary of Early Clinical Efficacy Data for Nicomol

Parameter	Dosage	Duration	Outcome	Reference
HDL Cholesterol	1,200 mg/day	1-3 months	▲ 3-5 mg/dL (mean increase)	[2]
Total Cholesterol	1,200 mg/day	1-3 months	▼ 14-15 mg/dL (mean reduction)	
Plasma Free Fatty Acids	Not specified	Not specified	Inhibition of rapid increase	



Mechanism of Action

The mechanism of action of **Nicomol** is understood through its identity as a niacin derivative. Niacin exerts its lipid-lowering effects through multiple pathways, primarily impacting triglyceride synthesis and HDL metabolism.

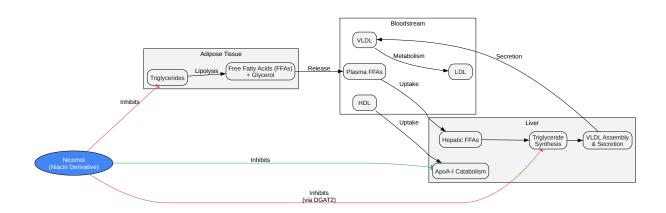
Nicotinic acid is known to inhibit lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver. This reduction in hepatic FFA availability decreases the synthesis of triglycerides (TGs). A key enzyme in TG synthesis, diacylglycerol acyltransferase-2 (DGAT2), is directly inhibited by niacin. The subsequent decrease in hepatic TG synthesis leads to reduced assembly and secretion of very-low-density lipoproteins (VLDL) and, consequently, low-density lipoproteins (LDL).

Furthermore, niacin and its derivatives are known to increase HDL cholesterol levels. This is primarily achieved by reducing the hepatic uptake and catabolism of apolipoprotein A-I (ApoA-I), the main protein component of HDL. By inhibiting the removal of HDL-ApoA-I from circulation, its half-life is extended, leading to higher plasma HDL concentrations.

Signaling and Metabolic Pathways

The following diagrams illustrate the proposed mechanism of action of **Nicomol** as a niacin derivative.





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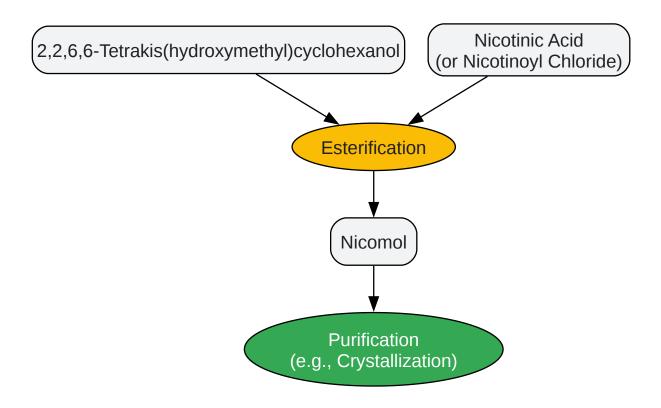
Caption: Proposed mechanism of Nicomol in lipid metabolism.

Synthesis

A detailed, step-by-step synthesis protocol for **Nicomol** is not readily available in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the esterification of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol with nicotinic acid or an activated derivative thereof.



The starting material, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol, is a known compound. The synthesis would likely proceed via the reaction of this polyol with an excess of nicotinoyl chloride or by using a coupling agent to facilitate the esterification with nicotinic acid.



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Caption: Putative synthesis workflow for **Nicomol**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of antilipidemic agents like **Nicomol**.

In Vitro Assay: Inhibition of Lipolysis in Adipocytes

Objective: To determine the effect of **Nicomol** on the release of free fatty acids from adipocytes.

Methodology:



- Culture and differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes.
- Wash the mature adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA).
- Pre-incubate the cells with varying concentrations of Nicomol or a vehicle control for 30 minutes.
- Stimulate lipolysis by adding a known agonist, such as isoproterenol, to the cells.
- Incubate for 1-2 hours at 37°C.
- Collect the cell culture medium.
- Measure the concentration of free fatty acids in the medium using a commercially available colorimetric or fluorometric assay kit.
- Normalize the FFA concentration to the total protein content of the cells in each well.

In Vivo Model: High-Fat Diet-Induced Hyperlipidemia in Rodents

Objective: To evaluate the in vivo efficacy of **Nicomol** in a rodent model of hyperlipidemia.

Methodology:

- Acclimate male Wistar rats or C57BL/6 mice for one week with ad libitum access to standard chow and water.
- Induce hyperlipidemia by feeding the animals a high-fat diet (HFD) for 4-8 weeks. A control group is maintained on a standard chow diet.
- After the induction period, divide the HFD-fed animals into groups: a vehicle control group and groups receiving different doses of Nicomol.
- Administer **Nicomol** or vehicle orally once daily for a predetermined period (e.g., 4 weeks).



- At the end of the treatment period, fast the animals overnight.
- Collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.
- Separate plasma or serum by centrifugation.
- Measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using enzymatic colorimetric assay kits.

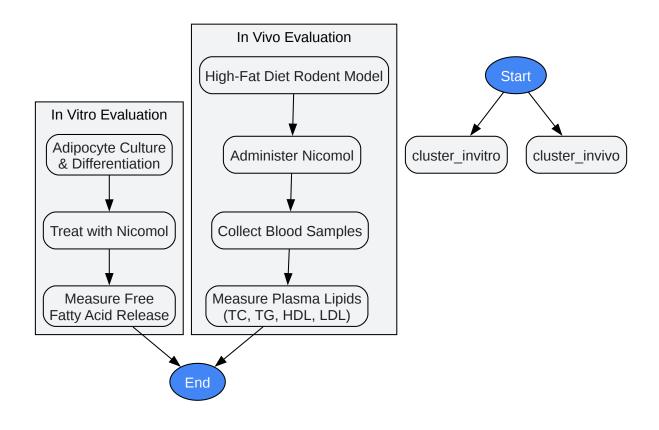
Measurement of Plasma Lipids

Objective: To quantify the concentration of total cholesterol and triglycerides in plasma samples.

Methodology:

- Use commercially available enzymatic colorimetric assay kits for total cholesterol and triglycerides.
- For total cholesterol, the assay typically involves the hydrolysis of cholesteryl esters by cholesterol esterase, followed by the oxidation of cholesterol by cholesterol oxidase, producing hydrogen peroxide. The hydrogen peroxide is then detected in a peroxidasecatalyzed reaction that generates a colored product.
- For triglycerides, the assay involves the hydrolysis of triglycerides by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, producing hydrogen peroxide, which is quantified as described for cholesterol.
- Prepare a standard curve using the provided calibrators.
- Measure the absorbance of the standards and samples at the appropriate wavelength using a microplate reader.
- Calculate the lipid concentrations in the samples by interpolating from the standard curve.





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Caption: General experimental workflow for evaluating **Nicomol**.

Conclusion

Nicomol (Cholexamin) represents an early therapeutic agent from the niacin class of drugs for the management of dyslipidemia. While detailed modern clinical trial data and a comprehensive public preclinical portfolio are limited, the foundational studies from the 1970s and 1980s established its role in improving lipid profiles, particularly in increasing HDL cholesterol and reducing total cholesterol and free fatty acids. Its mechanism of action is consistent with that of other nicotinic acid derivatives, primarily involving the inhibition of lipolysis and hepatic triglyceride synthesis, and the reduction of HDL catabolism. This technical guide provides a consolidated resource on the discovery, development, and scientific understanding of **Nicomol** for the drug development and research community.



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